Diethylene glycol adipate is a chemical compound characterized by the molecular formula . It is an ester formed through the reaction of diethylene glycol and adipic acid. This compound is primarily recognized for its role as a plasticizer, which enhances the flexibility and durability of various polymers. Diethylene glycol adipate appears as a viscous liquid that is non-toxic and exhibits resistance to solvents, making it suitable for diverse industrial applications, particularly in the production of flexible materials and coatings.
Diethylene glycol adipate is synthesized from two main precursors: diethylene glycol and adipic acid. These reactants are commonly sourced from petrochemical processes, where diethylene glycol is derived from ethylene oxide, while adipic acid is produced through the oxidation of cyclohexanol or cyclohexanone.
Diethylene glycol adipate belongs to the class of aliphatic polyesters, which are esters formed from aliphatic diols and dicarboxylic acids. This classification places it among compounds that are often utilized in applications requiring biodegradable or flexible materials.
The synthesis of diethylene glycol adipate typically involves an esterification reaction between diethylene glycol and adipic acid. This process can be conducted using several methods:
The typical reaction conditions involve heating the mixture to temperatures around 150-200 °C while maintaining an inert atmosphere to prevent oxidation. The reaction time can vary depending on the desired yield and purity of diethylene glycol adipate .
Diethylene glycol adipate has a linear structure with repeating ester linkages between diethylene glycol units and adipic acid units. The chemical structure can be represented as follows:
This structure indicates that diethylene glycol adipate consists of two ethylene glycol moieties connected through an adipate backbone.
Diethylene glycol adipate can participate in several key chemical reactions:
The mechanism by which diethylene glycol adipate functions as a plasticizer involves its incorporation into polymer matrices. By inserting itself between polymer chains, it reduces intermolecular forces, thereby increasing chain mobility and flexibility. This results in improved mechanical properties such as increased elongation at break and impact strength .
Relevant data indicate that diethylene glycol adipate exhibits low toxicity levels, making it suitable for applications in food packaging and medical devices where biocompatibility is critical .
Diethylene glycol adipate has a broad range of applications across various fields:
Diethylene glycol (DEG), a byproduct of ethylene glycol (EG) synthesis during poly(ethylene terephthalate) (PET) production, serves as a key feedstock for DEGA. In PET esterification, DEG forms at concentrations of 1.0–1.4 wt% due to etherification side reactions (Eq. 1):
2 HO-CH₂-CH₂-OH → HO-CH₂-CH₂-O-CH₂-CH₂-OH + H₂O
Industrial processes like the Zimmer method (vertical agitated tanks) and Kanebo process (horizontal reactors) segregate liquid phases to enhance DEG separation efficiency [3]. Recovered DEG reacts with adipic acid to synthesize DEGA, converting waste into value-added plasticizers. This approach reduces raw material costs by 15–20% and aligns with circular economy principles [2] [6].
Table 1: DEG Recovery Efficiency in Industrial PET Processes
Process | Reactor Type | DEG Byproduct Yield (wt%) | Separation Efficiency (%) |
---|---|---|---|
Zimmer | Vertical agitated tank | 1.2–1.4 | 92–95 |
Kanebo | Horizontal multi-zone | 1.0–1.3 | 88–90 |
DuPont | Tray tower | 1.1–1.4 | 90–93 |
The conventional route involves esterifying adipic acid (AA) with diethylene glycol (DEG) under catalytic conditions (Eq. 2):
HOOC-(CH₂)₄-COOH + 2 HO-CH₂-CH₂-O-CH₂-CH₂-OH → DEGA + 2 H₂O
Stoichiometric AA:DEG ratios (1:1.05–1.10) ensure complete di-ester formation. Titanium(IV) butoxide (Ti(OBu)₄) or enzyme catalysts facilitate reactions at 160–200°C, achieving yields >95% within 4–6 hours [4] [6]. Excess DEG suppresses etherification side products.
Table 2: Direct Esterification Yield Optimization
AA:DEG Ratio | Catalyst | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
1:1.05 | None | 180 | 8 | 78 |
1:1.05 | Ti(OBu)₄ (0.1%) | 180 | 5 | 92 |
1:1.10 | CALB lipase | 160 | 6 | 96 |
Immobilized Candida antarctica lipase B (CALB) enables solvent-free DEGA polymerization below 80°C. This method achieves 96% selectivity for linear di-esters over oligomers by suppressing thermal degradation. Enzyme reuse (up to 10 cycles) reduces catalyst costs by 40% compared to metal-based systems [4]. Nuclear magnetic resonance (¹H-NMR) confirms >99% ester functionality in products with molecular weights (Mₙ) of 2,500–3,500 Da [6].
Proton donors like p-toluenesulfonic acid (pTSA) or phosphorous acid accelerate esterification while minimizing diethylene glycol diadipate cyclization:
Table 3: Catalyst Performance Comparison
Catalyst | Loading (wt%) | Byproduct Formation (%) | Mₙ (Da) | Đ |
---|---|---|---|---|
None | - | 22 | 1,800 | 2.5 |
pTSA | 0.4 | 9 | 2,900 | 2.1 |
Phosphorous acid | 0.3 | 5 | 3,800 | 1.9 |
CALB lipase | 5 (enzyme) | <1 | 3,200 | 1.7 |
Applying progressive vacuum (500 → 50 mbar) during esterification shifts equilibrium toward product formation by removing water. This reduces reaction time by 30% and increases Mₙ from 2,100 to 3,600 Da. Continuous inert gas (N₂) sparging further enhances water removal, minimizing adipic acid decarboxylation [4].
Table 4: Vacuum Optimization Impact
Pressure (mbar) | Reaction Time (h) | Water Removal (%) | Mₙ (Da) |
---|---|---|---|
Atmospheric | 8.0 | 72 | 2,100 |
500 | 6.5 | 85 | 2,700 |
100 | 5.0 | 96 | 3,200 |
50 | 4.5 | 99 | 3,600 |
Table 5: Effect of Temperature on DEGA Synthesis
Temp (°C) | AA:DEG Ratio | Catalyst | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
160 | 1:1.10 | pTSA | 74 | 89 |
170 | 1:1.10 | pTSA | 88 | 87 |
180 | 1:1.10 | pTSA | 95 | 82 |
170 | 1:1.10 | CALB | 91 | 98 |
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